N-(4-bromophenyl)furan-3-carboxamide
Description
N-(4-bromophenyl)furan-3-carboxamide is a carboxamide derivative featuring a furan ring substituted at the 3-position with a carbonyl group linked to a 4-bromophenylamine moiety. The bromine substituent on the phenyl ring enhances lipophilicity and may influence electronic interactions, making it a candidate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
N-(4-bromophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPHFKGVNDZODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)furan-3-carboxamide typically involves the reaction of furan-3-carbonyl chloride with 4-bromoaniline. The process can be optimized using various catalysts and bases, such as triethylamine and palladium-based catalysts in Suzuki-Miyaura cross-coupling reactions, which enhance yields significantly .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Furan-3-carbonyl chloride + 4-bromoaniline | DCM, Et3N | 94% |
| 2 | This compound + Aryl boronic acids | Pd catalyst, K3PO4 | 43-83% |
Antibacterial Properties
This compound has been evaluated for its antibacterial properties against various drug-resistant strains. In vitro studies demonstrated significant activity against pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) that was notably lower than that of many commercially available antibiotics, indicating its potential as a novel antibacterial agent .
Table 2: Antibacterial Activity Data
| Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Acinetobacter baumannii | 10 | 18 |
| Klebsiella pneumoniae | 20 | 15 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 30 | 12 |
Computational Studies
Molecular docking studies have been employed to understand the interaction mechanisms between this compound and bacterial targets. These studies provide insights into the binding affinities and stability of the compound within active sites of target proteins, supporting its potential therapeutic applications .
Therapeutic Potential
The compound's structural characteristics suggest it may also have applications beyond antibacterial activity. Research indicates potential roles in anti-inflammatory and anticancer therapies due to its ability to modulate various biochemical pathways .
Case Study: Anticancer Activity
In a study focused on furan derivatives, several analogues of this compound were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that certain derivatives showed promising results in inhibiting cell proliferation, suggesting further exploration in cancer treatment could be beneficial .
Chemical Reactions Analysis
Ag(I)-Catalyzed Oxidative Cyclization
AgOTf-catalyzed reactions of 1,4-diynamide-3-ols with N-oxides efficiently construct 2-substituted furan-3-carboxamide derivatives. This method achieved 83% yield under optimized conditions (DCM solvent, 6 hours) .
Table 1: Catalyst screening for cyclization reaction
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 9 | AgOTf | DCM | 6 | 83 |
| 10 | AgOTf | DCM | 6 | 83 |
| 12 | AgNTf₂ | DCM | 7 | 78 |
| 13 | AgBF₄ | DCM | 6 | 75 |
Key characteristics of product 3h (N-(4-bromophenyl)-5-phenyl-N-tosylfuran-3-carboxamide):
Suzuki-Miyaura Cross-Coupling
While primarily reported for furan-2-carboxamide analogues, this Pd(0)-catalyzed reaction demonstrates methodology potentially applicable to furan-3-carboxamide derivatives :
Reaction parameters :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₃PO₄
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Temperature: 80-100°C
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Yields: 43-83% for aryl/heteroaryl boronic acid couplings
Representative transformation :
N-(4-bromophenyl)furan-3-carboxamide + ArB(OH)₂ → N-(4-arylphenyl)furan-3-carboxamide
Base-Mediated Amidation
Primary synthesis of carboxamide precursors involves:
Furan-3-carbonyl chloride + 4-bromoaniline → this compound
Conditions :
-
Base: Et₃N (1.0 eq)
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Solvent: Dry DCM
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Temperature: 0°C → RT
Biological Activity Correlations
Structure-activity relationship studies reveal:
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Bromine substitution enhances antibacterial potency against NDM-positive A. baumannii
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Electron-withdrawing groups improve metabolic stability
-
Furan oxygen participates in key hydrogen bonding interactions with bacterial targets
These reactions establish this compound as a versatile scaffold for antimicrobial drug development, with catalytic methodologies enabling efficient structural optimization. Recent advances in silver catalysis demonstrate particular promise for constructing complex furan-carboxamide architectures under mild conditions .
Comparison with Similar Compounds
Table 1: Comparison of Furan-carboxamide Isomers
Halogen Substitution on the Phenyl Ring
The halogen’s identity (Br, Cl, F, I) on the phenyl ring influences electronic and steric properties:
- N-(4-halophenyl)maleimide derivatives (e.g., 4-bromo vs. 4-iodo) showed negligible differences in inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 μM . This suggests that halogen size minimally impacts activity in this scaffold.
Table 2: Impact of Halogen Substitution on Bioactivity
Functionalization via Cross-Coupling Reactions
The bromine atom on the phenyl ring enables further derivatization. For example:
- N-(4-bromophenyl)furan-2-carboxamide underwent Suzuki-Miyaura reactions with aryl boronic acids, yielding derivatives with substituents ranging from electron-donating (e.g., -OMe) to electron-withdrawing (e.g., -CF3). Electron-donating groups improved yields (up to 83%) due to enhanced boronic acid reactivity .
- V-13–009920 , a furan-3-carboxamide with a 4-chlorophenyl group and trifluoromethyl substitution, inhibited PrpC enzyme (IC50 = 4.0 μM), highlighting the scaffold’s versatility in drug discovery .
Thiourea and Alternative Derivatives
- N-(4-methylphenyl)-1,2-oxazole-3-carboxamide substitutes furan with oxazole, demonstrating how heterocycle choice modulates bioactivity and solubility .
Preparation Methods
Synthesis of Furan-3-Carbonyl Chloride
Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions to generate the corresponding acyl chloride. For example:
Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize side reactions, such as ring-opening of the furan moiety.
Coupling with 4-Bromoaniline
The acyl chloride is then reacted with 4-bromoaniline in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) using a base like triethylamine (Et₃N) to scavenge HCl:
This method mirrors the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which achieved a 94% yield under similar conditions.
Table 1: Representative Reaction Conditions for Carboxamide Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry dichloromethane (DCM) | |
| Base | Triethylamine (1.0 eq.) | |
| Temperature | Room temperature | |
| Reaction Time | 18 hours | |
| Yield (for furan-2) | 94% |
Purification and Characterization
Purification Techniques
Crude products are typically purified via flash column chromatography using gradients of ethyl acetate and hexane. For N-(4-bromophenyl)furan-2-carboxamide, a 20:80 ethyl acetate/hexane mixture achieved optimal separation. Similar protocols could be applied to the furan-3 isomer, though polarity differences may necessitate adjusted solvent ratios.
Spectroscopic Characterization
Key characterization data for carboxamides include:
-
¹H NMR : Aromatic protons appear between δ 6.70–8.20 ppm, with the amide proton (NH) resonating as a singlet near δ 10.30 ppm.
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¹³C NMR : The carbonyl carbon (C=O) typically appears near δ 156–159 ppm.
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Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm the target molecular weight.
Challenges and Considerations
Regioselectivity in Furan Functionalization
Furan-3-carboxylic acid derivatives are less accessible than furan-2 analogues due to the electronic and steric effects of the furan ring. Direct functionalization at the 3-position often requires directing groups or specialized catalysts.
Stability of Furan-3-Carbonyl Chloride
The electron-rich nature of the furan ring makes furan-3-carbonyl chloride prone to hydrolysis and polymerization. Storage under anhydrous conditions and immediate use after synthesis are critical.
Comparative Analysis with Furan-2-Carboxamide
Table 2: Furan-2 vs. Furan-3 Carboxamide Synthesis
Q & A
Q. What synthetic methodologies are effective for preparing N-(4-bromophenyl)furan-3-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, esterification of 4-bromophenylamine with furan-3-carboxylic acid derivatives under acidic catalysis, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated via HPLC (≥98%) and NMR spectroscopy (e.g., ¹H NMR for aromatic proton confirmation) .
Q. How to characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (retention time comparison with standards) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peak at m/z 270.12) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
Q. What solubility and stability considerations are critical for experimental handling?
- Methodological Answer :
- Solubility : The compound is highly soluble in organic solvents (e.g., DMSO, DCM) but poorly soluble in aqueous buffers. Pre-dissolve in DMSO for in vitro assays .
- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via TLC or HPLC over time .
Advanced Research Questions
Q. How to evaluate the inhibitory activity of this compound against target enzymes?
- Methodological Answer : Conduct enzyme inhibition assays using protocols similar to PrpC inhibition studies:
- DTNB Assay : Measure thiol release from propionyl-CoA at 412 nm to determine IC₅₀ (e.g., 4.0 ± 1.1 μM for related furan-3-carboxamide derivatives) .
- Kinetic Analysis : Use Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive) .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model electronic structure:
- Basis Sets : Use B3LYP/6-311+G(d,p) for geometry optimization .
- Correlation Energy : Validate via Colle-Salvetti formalism to match experimental dipole moments or redox potentials .
Q. How to resolve discrepancies between computational predictions and experimental data?
- Methodological Answer :
- Benchmarking : Compare DFT-derived bond lengths/angles with X-ray crystallography data (e.g., C–Br bond length: 1.89 Å experimental vs. 1.92 Å calculated) .
- Solvent Effects : Include PCM models in simulations to account for solvent interactions in spectroscopic data .
Q. What strategies are recommended for crystallographic analysis?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from acetone/water mixtures to obtain single crystals .
- Refinement : Apply SHELX software for structure solution (SHELXD) and refinement (SHELXL). Validate via R-factor (<0.05) and residual electron density maps .
Q. How to assess the compound’s bioactivity in in vitro models (e.g., anti-aggregation effects)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
